6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
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Overview
Description
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-diaminobromobenzene and 2,2-dimethoxyacetaldehyde.
Cyclization: The key step involves the cyclization of 2,3-diaminobromobenzene with 2,2-dimethoxyacetaldehyde under acidic or basic conditions to form the quinoxaline ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
- 6-Fluoro-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
- 6-Iodo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one
Uniqueness
6-Bromo-1-(2,2-dimethoxyethyl)quinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, making this compound distinct from its analogs.
Properties
Molecular Formula |
C12H13BrN2O3 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
6-bromo-1-(2,2-dimethoxyethyl)quinoxalin-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-12(18-2)7-15-10-4-3-8(13)5-9(10)14-6-11(15)16/h3-6,12H,7H2,1-2H3 |
InChI Key |
DSALXQBALCKWLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C2=C(C=C(C=C2)Br)N=CC1=O)OC |
Origin of Product |
United States |
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